molecular formula C16H24N2O7S2 B2584702 2-(4-(Butylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate CAS No. 1351642-26-6

2-(4-(Butylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate

Cat. No.: B2584702
CAS No.: 1351642-26-6
M. Wt: 420.5
InChI Key: PSJFLRJQZBGWBO-UHFFFAOYSA-N
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Description

2-(4-(Butylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a synthetic organic compound offered for research and development purposes. This molecule features a piperazine core, a substructure frequently incorporated in medicinal chemistry to fine-tune the properties of bioactive molecules . The structure combines a thiophene heterocycle, a common scaffold in pharmaceuticals , with a sulfonylpiperazine group, a motif present in compounds studied for their interaction with neurological targets such as the 5-HT6 receptor . Piperazine-containing compounds are often explored for their potential to improve aqueous solubility and bioavailability in drug discovery projects . The oxalate salt form is typically utilized to enhance the compound's crystallinity and stability. This product is intended for laboratory use by qualified researchers. It is strictly for in vitro studies and is not approved for human, veterinary, or diagnostic use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

2-(4-butylsulfonylpiperazin-1-yl)-1-thiophen-2-ylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S2.C2H2O4/c1-2-3-11-21(18,19)16-8-6-15(7-9-16)12-13(17)14-5-4-10-20-14;3-1(4)2(5)6/h4-5,10H,2-3,6-9,11-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJFLRJQZBGWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)CC(=O)C2=CC=CS2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Butylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the Butylsulfonyl Group: The butylsulfonyl group is introduced via sulfonation, where butylsulfonyl chloride reacts with the piperazine ring under basic conditions.

    Attachment of the Thiophene Ring: The thiophene ring is attached through a Friedel-Crafts acylation reaction, where thiophene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Oxalate Salt: The final step involves the reaction of the ethanone derivative with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Butylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-(Butylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions of piperazine derivatives with biological targets. Its sulfonyl and thiophene groups may interact with proteins and enzymes, providing insights into their function and inhibition.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Piperazine derivatives are known for their pharmacological activities, and the presence of the butylsulfonyl and thiophene groups may enhance these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 2-(4-(Butylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with binding sites on proteins, while the butylsulfonyl and thiophene groups may enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Features

The compound belongs to a class of piperazine-based derivatives with sulfonyl and heteroaromatic substituents. Key structural analogs include:

Compound Name Substituent on Piperazine Heteroaromatic Group Counterion/Salt Molecular Weight (g/mol) Melting Point (°C)
2-(4-(Butylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate (Target) Butylsulfonyl Thiophen-2-yl Oxalate ~452.5 (estimated) Not reported
1-(4-(Phenylsulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n) Phenylsulfonyl Tetrazole-thiol None 520.10640 161–163
2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (22) 4-Trifluoromethylphenyl Thiophen-2-yl None ~400.3 (estimated) Not reported
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate 2-Fluorobenzoyl 4-Hydroxyphenyl Trifluoroacetate ~481.3 (estimated) Not reported

Key Observations :

  • Sulfonyl vs.
  • Heteroaromatic Moieties : The thiophen-2-yl group in the target and compound 22 contrasts with tetrazole (7n) or hydroxyphenyl () groups, affecting electronic properties and binding affinity. Thiophene’s electron-rich nature may favor interactions with aromatic residues in biological targets .
  • Counterion Effects : The oxalate salt in the target likely improves solubility relative to neutral analogs (e.g., 7n) or trifluoroacetate salts (), which may influence bioavailability .
Physicochemical Properties
  • Solubility: The oxalate counterion likely enhances water solubility compared to non-ionic analogs (e.g., 7n) but may reduce lipid solubility versus trifluoroacetate salts .
  • Thermal Stability : Melting points for sulfonyl-piperazine derivatives range from 154–177°C (), suggesting the target may exhibit similar stability .

Biological Activity

2-(4-(Butylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a piperazine ring and a thiophene moiety, contributing to its interaction with various biological targets.

Molecular Structure and Properties

The molecular formula for this compound is C14H24N2O3SC_{14}H_{24}N_{2}O_{3}S with a molecular weight of approximately 332.5 g/mol. The compound's structure features functional groups that are critical for its biological activity, including:

  • Piperazine Ring : Known for its role in modulating neurotransmitter systems.
  • Thiophene Group : Associated with various pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the piperazine derivative.
  • Introduction of the butylsulfonyl group.
  • Coupling with the thiophene derivative.
  • Finalization through oxalate formation.

Analytical techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure at each stage of synthesis.

Research indicates that compounds similar to this compound exhibit significant binding affinities to serotonin 5-HT2A receptors and dopamine D2 receptors. This suggests a potential role in psychiatric medications, particularly for disorders involving neurotransmitter dysregulation.

Antioxidant Activity

Preliminary studies have shown that this compound may possess antioxidant properties. For instance, compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, indicating potential applications in reducing oxidative stress-related conditions .

Case Studies

A study focusing on the biological activity of piperazine derivatives revealed that modifications in their structure could lead to enhanced efficacy against various biological targets, including cancer cells and pathogens. These findings suggest that this compound may also exhibit similar effects, warranting further investigation into its therapeutic potential .

Comparative Analysis

Property Value
Molecular FormulaC14H24N2O3SC_{14}H_{24}N_{2}O_{3}S
Molecular Weight332.5 g/mol
Antioxidant ActivityPotentially significant
Binding Affinity5-HT2A and D2 receptors

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(4-(Butylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate?

Answer:
The synthesis typically involves sequential functionalization of the piperazine core. A three-step approach is recommended:

Sulfonylation: React piperazine with butylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the butylsulfonyl group.

Acylation: Couple the sulfonylated piperazine with 2-thiophenecarbonyl chloride using a coupling agent like HATU or DCC in anhydrous DMF.

Oxalate Salt Formation: Treat the free base with oxalic acid in a polar solvent (e.g., ethanol) under reflux to crystallize the oxalate salt .
Key Considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, gradient elution).

Advanced: How can computational QSAR models predict the neurological target engagement of this compound?

Answer:
Quantitative Structure-Activity Relationship (QSAR) models can be developed using descriptors like logP, polar surface area, and electron affinity. For example:

  • Descriptor Selection: Use MOE or Schrodinger Suite to calculate topological polar surface area (TPSA) and brain/blood partition coefficient (QPlogBB), which correlate with blood-brain barrier penetration .
  • Validation: Cross-validate models using derivatives with known anti-dopaminergic or anti-serotonergic activity. The thiophene moiety may enhance π-π stacking with serotonin receptors, while the sulfonyl group modulates selectivity .

Basic: What spectroscopic and crystallographic techniques confirm the compound’s structure?

Answer:

  • NMR: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify piperazine ring substitution (δ 3.5–4.0 ppm for N-CH2_2) and thiophene protons (δ 7.0–7.5 ppm).
  • X-ray Crystallography: Employ SHELXL for structure refinement. The oxalate counterion often forms hydrogen bonds with the piperazine N-H, visible in the crystal lattice (e.g., d(O\cdotsH-N) ≈ 2.1 Å) .
  • Mass Spectrometry: High-resolution ESI-MS should confirm the molecular ion [M+H]+^+ with <2 ppm error.

Advanced: How to resolve contradictory pharmacological data (e.g., dual dopamine D2/5-HT2A receptor binding)?

Answer:

  • Functional Assays: Use calcium flux or β-arrestin recruitment assays (e.g., CHO cells expressing D2/5-HT2A receptors) to distinguish agonist vs. antagonist behavior.
  • Structural Analysis: Compare the compound’s binding mode (via molecular docking) with co-crystallized receptors (PDB IDs: 6CM4 for D2, 6A93 for 5-HT2A). The butylsulfonyl group may sterically hinder D2 binding while favoring 5-HT2A interactions .
  • Metabolic Stability: Assess hepatic microsomal stability to rule out metabolite interference .

Basic: How to address solubility challenges in in vitro assays due to the oxalate salt?

Answer:

  • Buffer Optimization: Use phosphate-buffered saline (pH 7.4) with 0.1% DMSO or 0.5% Tween-80 to enhance solubility.
  • Salt Exchange: Convert the oxalate to a more soluble salt (e.g., hydrochloride) via ion-exchange chromatography. Confirm stability via DSC/TGA .
  • Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .

Advanced: What strategies validate target engagement in cellular models using structural analogs?

Answer:

  • Photolabeling Probes: Synthesize analogs with photoactivatable groups (e.g., diazirine) to crosslink with target receptors. Confirm binding via SDS-PAGE and Western blot .
  • Competitive Binding: Use radiolabeled ligands (e.g., 3^3H-spiperone for 5-HT2A) to measure IC50_{50} shifts in the presence of the compound.
  • CRISPR Knockout Models: Validate specificity using HEK293 cells with CRISPR-edited D2/5-HT2A receptors. A ≥50% reduction in activity in knockout models confirms target engagement .

Basic: How to optimize reaction yields during the sulfonylation step?

Answer:

  • Temperature Control: Perform the reaction at 0–5°C to minimize side reactions (e.g., piperazine dimerization).
  • Stoichiometry: Use a 1.2:1 molar ratio of butylsulfonyl chloride to piperazine to ensure complete substitution.
  • Workup: Extract the product into ethyl acetate and wash with 5% NaHCO3_3 to remove excess sulfonyl chloride .

Advanced: How does the oxalate counterion influence crystallographic packing and stability?

Answer:

  • Hydrogen Bonding: Oxalate forms a 2D network via O-H\cdotsN interactions, stabilizing the crystal lattice. This can be visualized using Mercury software (CCDC package) .
  • Hygroscopicity: The oxalate salt is less hygroscopic than chloride, as confirmed by dynamic vapor sorption (DVS) studies (<1% weight gain at 80% RH) .
  • Thermal Stability: DSC shows a sharp endotherm at ~180°C (melting point), with no decomposition below 150°C .

Basic: What purification methods are recommended for intermediates?

Answer:

  • Column Chromatography: Use silica gel (230–400 mesh) with a gradient of ethyl acetate/hexane (10–50%) for acylated intermediates.
  • Recrystallization: Purify the oxalate salt from hot ethanol/water (8:2 v/v) with ≥95% recovery .
  • HPLC: Employ a C18 column (ACN/water + 0.1% TFA) for final purity assessment (>98% by AUC) .

Advanced: How to design SAR studies to improve metabolic stability without losing potency?

Answer:

  • Isosteric Replacement: Substitute the thiophene with a bioisostere (e.g., furan or pyridine) to reduce CYP450 metabolism.
  • Deuteriation: Introduce deuterium at metabolically labile sites (e.g., α to the carbonyl) to prolong half-life (test via human liver microsomes) .
  • Prodrug Approach: Mask the sulfonyl group as a tert-butyl ester, which hydrolyzes in vivo to the active form .

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